3-Butoxy-4-chlorophenol
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Overview
Description
3-Butoxy-4-chlorophenol: is an organic compound with the molecular formula C10H13ClO2 . It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a butoxy group, and a chlorine atom is substituted at the para position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-chlorophenol typically involves the etherification of para-chlorophenol with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
para-Chlorophenol+ButanolH2SO4this compound+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents like benzene or toluene can facilitate the dissolution of reactants and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Butoxy-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-chlorophenol involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzymatic activities. The chlorine atom enhances its reactivity, making it effective in various biochemical pathways. The butoxy group increases its lipophilicity, allowing it to penetrate lipid membranes more efficiently .
Comparison with Similar Compounds
4-Chlorophenol: Lacks the butoxy group, making it less lipophilic.
3-Butoxyphenol: Lacks the chlorine atom, reducing its reactivity.
4-Butoxy-3-chlorophenol: Positional isomer with similar properties but different reactivity.
Uniqueness: 3-Butoxy-4-chlorophenol is unique due to the combined presence of the butoxy group and chlorine atom, which confer distinct chemical and physical properties. Its enhanced lipophilicity and reactivity make it a valuable compound in various applications .
Properties
IUPAC Name |
3-butoxy-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPFTRPGAGKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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